molecular formula C11H11NO2 B8654785 Benzenepropanenitrile, 4-methoxy-alpha-methyl-beta-oxo-

Benzenepropanenitrile, 4-methoxy-alpha-methyl-beta-oxo-

Cat. No. B8654785
M. Wt: 189.21 g/mol
InChI Key: OVHIJKWDNDCVOG-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 4-methoxy-benzoic acid methyl ester (3.0 mL, 18.0 mmol, 1.0 eq), NaH (1.4 g, 36.0 mmol, 2.0 eq) and propionitrile (6.1 mL, 84.9 mmol, 4.7 eq). The crude was purified through Si-column (eluent exane/ethyl acetate) to give 2.1 g of title product (yield: 62%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:6]=[CH:5][NH:4]N=1.C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1.[H-].[Na+].C(#N)CC>>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([C:9](=[O:8])[CH:6]([CH3:2])[C:5]#[N:4])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OC)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
CUSTOM
Type
CUSTOM
Details
The crude was purified through Si-column (eluent exane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(C#N)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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